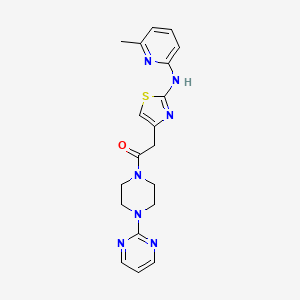
2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N5OS, with a molecular weight of 345.44 g/mol. The structure features a thiazole ring, a pyridine moiety, and a piperazine group, which are known to contribute to biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an anti-tubercular agent . In a series of experiments, derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound | IC50 (μM) | IC90 (μM) | Remarks |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | High potency |
| Compound B | 2.18 | 4.00 | Moderate potency |
| Compound C | 40.32 | Not reported | Lower activity |
Cytotoxicity Studies
In evaluating the safety profile of these compounds, cytotoxicity assays were conducted on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at the tested concentrations, suggesting a favorable therapeutic index .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells. For instance, docking studies have suggested that the thiazole and pyridine rings enhance binding affinity to target enzymes involved in metabolic pathways essential for bacterial survival .
Case Study 1: Efficacy Against Plasmodium falciparum
In addition to its anti-tubercular properties, derivatives of this compound have shown promise against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain analogs exhibited EC50 values as low as 0.15 μM against the parasite . These findings highlight the dual potential of this compound in treating both tuberculosis and malaria.
Case Study 2: Selectivity and Safety
Further investigations into the selectivity of these compounds revealed that they could selectively inhibit key enzymes without significant off-target effects. This selectivity is crucial in drug development as it minimizes adverse effects while maximizing therapeutic efficacy .
Eigenschaften
IUPAC Name |
2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-14-4-2-5-16(22-14)24-19-23-15(13-28-19)12-17(27)25-8-10-26(11-9-25)18-20-6-3-7-21-18/h2-7,13H,8-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVKYQJVNHQQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














